![molecular formula C16H20N2 B13437483 (R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine](/img/structure/B13437483.png)
(R)-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a naphthyl group attached to the amino methyl side chain, which is further connected to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthylamine and pyrrolidine derivatives.
Formation of Intermediate: The naphthylamine is reacted with formaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with a pyrrolidine derivative under acidic or basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones or carboxylic acids, while reduction may produce naphthylamines or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies to understand its interactions with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A natural monoamine alkaloid with stimulant effects.
Benzylamine: An organic compound with a similar structure but different functional groups.
Naphthylamines: Compounds with a naphthyl group attached to an amine.
Uniqueness
®-1-Methyl-2-[(alpha-naphthylamino)methyl]pyrrolidine is unique due to its chiral nature and the presence of both naphthyl and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C16H20N2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
N-[[(2R)-1-methylpyrrolidin-2-yl]methyl]naphthalen-1-amine |
InChI |
InChI=1S/C16H20N2/c1-18-11-5-8-14(18)12-17-16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14,17H,5,8,11-12H2,1H3/t14-/m1/s1 |
InChI-Schlüssel |
XNUJQYGTHGYURE-CQSZACIVSA-N |
Isomerische SMILES |
CN1CCC[C@@H]1CNC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CN1CCCC1CNC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)


![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)
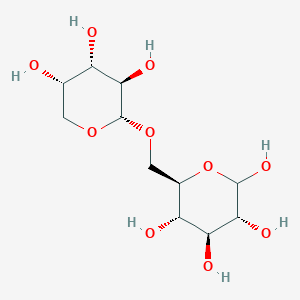
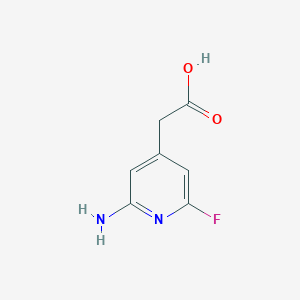
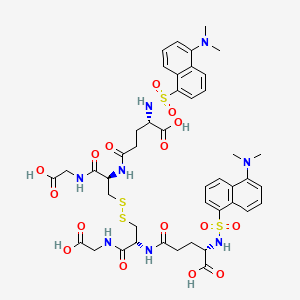
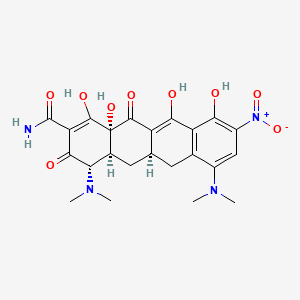
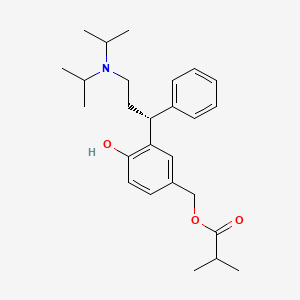
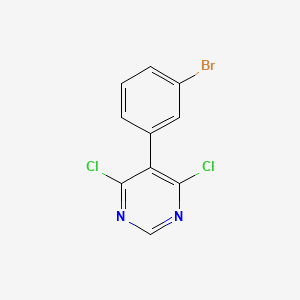
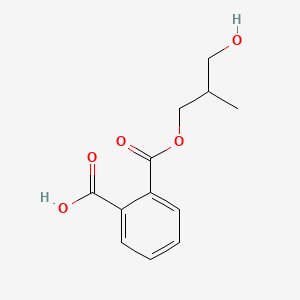
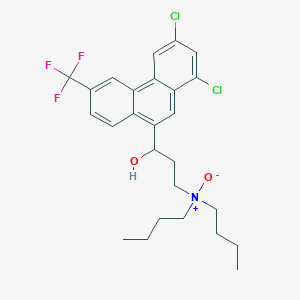
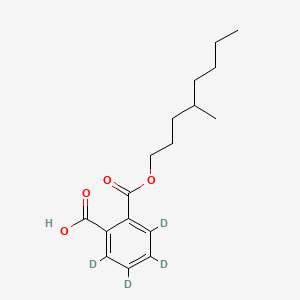
![[(2S,3R,5S,6R,7S,8R,10R,11S,14E,16E,18S,19R,22S,24R,25R,30S,31R,33R)-6,7,24,25-tetrahydroxy-5,10,24,31,33-pentamethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13437487.png)
